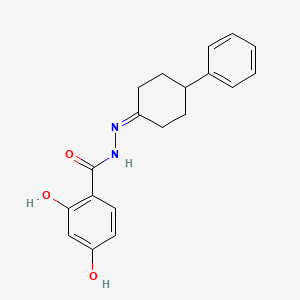
2,4-dihydroxy-N'-(4-phenylcyclohexylidene)benzohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,4-dihydroxy-N'-(4-phenylcyclohexylidene)benzohydrazide, commonly known as PHB, is a chemical compound that has gained attention in the scientific community for its potential use in various fields. PHB is a hydrazide derivative that has been synthesized using different methods.
Wirkmechanismus
The mechanism of action of PHB is not fully understood, but studies suggest that it acts by inhibiting various signaling pathways involved in cell growth and survival. PHB has been shown to inhibit the activity of protein kinase B (Akt) and mammalian target of rapamycin (mTOR), which are involved in cell survival and proliferation. PHB has also been shown to inhibit the activity of nuclear factor kappa B (NF-κB), which is involved in inflammation and cancer development.
Biochemical and Physiological Effects:
PHB has been shown to have various biochemical and physiological effects. In cancer cells, PHB has been shown to induce apoptosis and cell cycle arrest by regulating various proteins involved in these processes. In microbial cells, PHB has been shown to disrupt the cell membrane and inhibit the activity of enzymes involved in cell wall synthesis. In animal models, PHB has been shown to reduce oxidative stress and inflammation and improve insulin sensitivity.
Vorteile Und Einschränkungen Für Laborexperimente
PHB has several advantages for lab experiments, including its low toxicity and high solubility in water and organic solvents. However, PHB has some limitations, including its instability in acidic conditions and its low bioavailability.
Zukünftige Richtungen
There are several future directions for PHB research, including its use as a potential anticancer drug, antimicrobial agent, and antioxidant supplement. Further studies are needed to determine the optimal dosage and administration of PHB and to investigate its potential side effects. Additionally, studies are needed to investigate the mechanism of action of PHB in different cell types and to identify potential drug targets for PHB.
Synthesemethoden
PHB can be synthesized using different methods, including the reaction of 4-phenylcyclohexanone with hydrazine hydrate in the presence of acetic acid and sodium acetate. The product obtained is then reacted with 2,4-dihydroxybenzaldehyde in ethanol to yield PHB. Another method involves the reaction of 4-phenylcyclohexanone with hydrazine hydrate in the presence of acetic acid and sodium acetate, followed by the reaction of the product with 2,4-dihydroxybenzaldehyde in ethanol under reflux conditions.
Wissenschaftliche Forschungsanwendungen
PHB has been studied for its potential use in various fields, including cancer treatment, antimicrobial activity, and antioxidant activity. In cancer treatment, PHB has been shown to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. In antimicrobial activity, PHB has been shown to exhibit activity against various microorganisms, including bacteria and fungi. In antioxidant activity, PHB has been shown to scavenge free radicals and protect against oxidative stress.
Eigenschaften
IUPAC Name |
2,4-dihydroxy-N-[(4-phenylcyclohexylidene)amino]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O3/c22-16-10-11-17(18(23)12-16)19(24)21-20-15-8-6-14(7-9-15)13-4-2-1-3-5-13/h1-5,10-12,14,22-23H,6-9H2,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZWPZIKGNMXODZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=NNC(=O)C2=C(C=C(C=C2)O)O)CCC1C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-{[5-(4-chlorophenyl)-2-oxo-3(2H)-furanylidene]methyl}phenyl acetate](/img/structure/B5599957.png)

![2-(3-methoxybenzyl)-8-(3-thienylmethyl)-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5599960.png)
![6-methyl-N-(2-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-4-yl)imidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B5599964.png)
![N-(5-tert-butyl-2-hydroxyphenyl)-2-[(1-phenyl-1H-tetrazol-5-yl)thio]acetamide](/img/structure/B5599972.png)

![6-chloro-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-ylmethyl)imidazo[2,1-b][1,3]thiazole-5-sulfonamide hydrochloride](/img/structure/B5599999.png)
![1-(2-methyl-5-{[2-(3-pyridinyl)-1-piperidinyl]carbonyl}phenyl)-2-imidazolidinone](/img/structure/B5600002.png)


![7-benzyl-8-{[4-(2-furoyl)-1-piperazinyl]methyl}-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B5600023.png)
![N-[4-(cyanomethyl)phenyl]-4-methylbenzamide](/img/structure/B5600029.png)
![N-[2-(1H-benzimidazol-2-yl)ethyl]-4-nitrobenzenesulfonamide](/img/structure/B5600033.png)
![5-allyl-2-[(2-chlorobenzyl)thio]-6-hydroxy-4(3H)-pyrimidinone](/img/structure/B5600038.png)